N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide
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Overview
Description
N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse applications in scientific research.
Mechanism of Action
Target of Action
The compound contains an indole nucleus, which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors . .
Mode of Action
The mode of action of a compound is determined by its interaction with its targets. Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. As mentioned, indole derivatives can affect a wide range of biological activities, so they could potentially impact many different biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the formation of the 1,3,4-oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The indole-3-carboxamide moiety is then introduced through a coupling reaction with the oxadiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the indole or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, or nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or thiophene rings.
Scientific Research Applications
N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
Similar Compounds
N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide: Known for its urease inhibition activity.
(E)-1-(5-Methylthiophen-2-yl)-N-(4-nitrophenyl)-methanimine: Synthesized via acid-catalyzed condensation and studied for its structural properties.
3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride: Investigated for its anticonvulsant activity.
Uniqueness
N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide stands out due to its unique combination of heterocyclic structures, which confer distinct chemical and biological properties. Its potential therapeutic applications and versatility in chemical reactions make it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c1-9-6-13(23-8-9)15-19-20-16(22-15)18-14(21)11-7-17-12-5-3-2-4-10(11)12/h2-8,17H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXQKKCIHWDXOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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